molecular formula C13H15IN2O2S2 B2640273 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide CAS No. 873002-96-1

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide

Cat. No. B2640273
M. Wt: 422.3
InChI Key: AFBJIXKRXFGXBO-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

Thiazole derivatives can be synthesized by reacting with n-alkylbromides in the presence of a base . The substituents on the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Role in Synthetic Chemistry and Material Science

  • Chemical Synthesis and Characterization : Sulfonamides, including those with complex structures similar to the compound of interest, play a crucial role in organic synthesis and the development of new materials. For example, research by Kaneda (2020) discusses the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting their importance in organic syntheses and potential pharmaceutical applications (Kaneda, 2020).

  • Pharmacological Applications : The study of sulfonamide-based drugs, such as those reviewed by Shichao et al. (2016), indicates the broad spectrum of biological activities that these compounds can exhibit. This includes antimicrobial, anticancer, and antidiabetic effects, suggesting the potential for N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide to be explored for similar uses (Shichao et al., 2016).

Emerging Technologies and Environmental Science

  • Advanced Materials and Technologies : The development of new materials for environmental and technological applications, such as the synthesis of liquid crystal dimers by Henderson and Imrie (2011), showcases the potential for sulfonamide derivatives in creating substances with unique properties, such as the twist-bend nematic phase observed in certain liquid crystal dimers (Henderson & Imrie, 2011).

Biomedical Research and Drug Development

  • Biocompatibility and Drug Delivery : Studies on the biocompatibility of polymeric materials, like those by Narendran and Nanthini (2015), indicate the importance of incorporating bioactive monomers into polymers. This suggests a potential area of research for sulfonamide compounds in developing biocompatible materials and drug delivery systems (Narendran & Nanthini, 2015).

Future Directions

The design and development of different thiazole derivatives continue to be an active area of research due to their diverse biological activities . Future work may focus on synthesizing new compounds and evaluating their biological activities.

properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBJIXKRXFGXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-iodobenzenesulfonamide

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